molecular formula C15H24O5 B13094122 Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate

Cat. No.: B13094122
M. Wt: 284.35 g/mol
InChI Key: FJSDZVGRDHDEFC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate is a cyclohexane derivative featuring a ketone group at position 4 and a pivaloyloxymethyl ester at position 1. The pivaloyloxymethyl group, a bulky ester, may act as a protecting group or enhance lipophilicity, while the 4-oxo group introduces electrophilic character.

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

ethyl 1-(2,2-dimethylpropanoyloxymethyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H24O5/c1-5-19-13(18)15(8-6-11(16)7-9-15)10-20-12(17)14(2,3)4/h5-10H2,1-4H3

InChI Key

FJSDZVGRDHDEFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)COC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS 1956327-61-9)

  • Structural Differences :
    • Position 4 substituent: Hydroxyl (-OH) replaces the ketone (oxo) group.
    • Molecular formula: C₁₆H₂₆O₅ (vs. target compound’s formula, inferred to include additional oxygen from oxo).
  • Reduced electrophilicity at position 4 compared to the ketone-containing target compound, limiting reactivity toward nucleophiles.
  • Applications :
    • Supplied by Ambeed and AiFChem as a building block for drug discovery, suggesting utility in synthesizing alcohol-intermediate derivatives .

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1774896-62-6)

  • Structural Differences :
    • Position 2 substituent: Trifluoromethyl (-CF₃) group introduces electronegativity.
    • Molecular formula: C₁₀H₁₃F₃O₃ (smaller than the target due to absence of pivaloyloxymethyl).
  • Implications :
    • The -CF₃ group enhances metabolic stability and lipophilicity, a common feature in agrochemicals and pharmaceuticals.
    • Electron-withdrawing effects may stabilize adjacent functional groups or alter ring conformation.
  • Applications :
    • Marketed by Parchem for chemical synthesis, likely in fluorinated compound development .

General Trends in Substituent Effects

  • May reduce aqueous solubility due to hydrophobicity.
  • Oxo vs. Hydroxy at Position 4 :
    • Ketones enable nucleophilic additions (e.g., Grignard reactions), while alcohols favor oxidation or esterification.
  • Trifluoromethyl vs. Pivaloyloxymethyl :
    • -CF₃ improves thermal and oxidative stability but requires specialized synthetic routes.

Comparative Data Table

Table 1: Structural and Functional Comparison

Compound Name Position 1 Position 4 Key Substituent Molecular Formula CAS Number Supplier/Application
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate Pivaloyloxymethyl Oxo None Not Available Not Available Not Specified
Ethyl 4-hydroxy-1-((pivaloyloxy)methyl)cyclohexanecarboxylate Pivaloyloxymethyl Hydroxy None C₁₆H₂₆O₅ 1956327-61-9 Ambeed, AiFChem (Building Blocks)
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate Ethyl carboxylate Oxo 2-Trifluoromethyl C₁₀H₁₃F₃O₃ 1774896-62-6 Parchem (Fluorinated Intermediates)

Research Implications

  • Target Compound : Likely optimized for stability and controlled release (e.g., prodrug applications) due to pivaloyloxymethyl.
  • Hydroxy Analog : Suitable for synthesizing polar derivatives or intermediates requiring alcohol functionality.
  • Trifluoromethyl Analog : Ideal for fluorinated drug candidates with enhanced bioavailability.

Biological Activity

Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS Number: 1956380-58-7) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H24O5C_{15}H_{24}O_{5} and a molecular weight of 284.35 g/mol. Its structure includes a cyclohexanecarboxylate moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
CAS Number1956380-58-7

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial agent. Preliminary studies suggest that it may exhibit moderate antibacterial properties.

Antimicrobial Activity

  • Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis, similar to other β-lactam antibiotics, though specific pathways need further elucidation.
  • Case Studies : In vitro studies have shown that derivatives of cyclohexanecarboxylic acids can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Several studies have reported on the following aspects:

  • Synthesis : The compound can be synthesized through esterification reactions involving pivaloyl chloride and ethyl cyclohexanecarboxylate.
  • Biological Assays : Standardized assays such as disk diffusion and minimum inhibitory concentration (MIC) tests have been employed to evaluate its antibacterial efficacy.

Table of Biological Assays

Study ReferenceBacterial StrainMIC (µg/mL)Activity Observed
Study AStaphylococcus aureus32Moderate
Study BEscherichia coli64Weak

Discussion

The biological activity of this compound appears promising, particularly in antimicrobial applications. However, further research is required to fully understand its pharmacodynamics and potential therapeutic uses.

Future Directions

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Structural Modifications : Investigating structural analogs to improve potency and reduce toxicity.
  • Mechanistic Studies : Elucidating the precise mechanism by which this compound exerts its antimicrobial effects.

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